![molecular formula C5H9NO3 B071764 (S)-2-Amino-2-[(S)-oxiranyl]propanoic acid CAS No. 166318-69-0](/img/structure/B71764.png)
(S)-2-Amino-2-[(S)-oxiranyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2-[(S)-oxiranyl]propanoic acid, commonly known as L-AP4, is a potent and selective agonist for the metabotropic glutamate receptor subtype 4 (mGluR4). It was first synthesized in 1991 by Schoepp and colleagues as a tool compound for studying the functions of mGluR4 in the central nervous system. Since then, L-AP4 has been widely used in scientific research for its ability to modulate glutamate neurotransmission and its potential therapeutic applications.
Mecanismo De Acción
L-AP4 acts as a selective agonist for (S)-2-Amino-2-[(S)-oxiranyl]propanoic acid, which belongs to the family of G protein-coupled receptors (GPCRs) that are activated by glutamate. Upon binding of L-AP4 to (S)-2-Amino-2-[(S)-oxiranyl]propanoic acid, the receptor undergoes conformational changes that activate downstream signaling pathways, including inhibition of adenylate cyclase and activation of potassium channels. This results in the modulation of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
L-AP4 has been shown to have a range of biochemical and physiological effects in the central nervous system. It can reduce glutamate release, inhibit synaptic transmission, and modulate the activity of ion channels and receptors. L-AP4 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, possibly by reducing excitotoxicity and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
L-AP4 has several advantages for laboratory experiments, including its high potency and selectivity for (S)-2-Amino-2-[(S)-oxiranyl]propanoic acid, its ability to cross the blood-brain barrier, and its stability under normal laboratory conditions. However, there are also some limitations to its use, such as its low solubility in water and its potential off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for research on L-AP4 and (S)-2-Amino-2-[(S)-oxiranyl]propanoic acid. One area of interest is the development of novel compounds that can selectively modulate (S)-2-Amino-2-[(S)-oxiranyl]propanoic acid activity with improved pharmacokinetic properties. Another area is the investigation of the role of (S)-2-Amino-2-[(S)-oxiranyl]propanoic acid in different brain regions and in different disease states. Finally, there is a need for further studies on the potential therapeutic applications of (S)-2-Amino-2-[(S)-oxiranyl]propanoic acid modulation, particularly in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of L-AP4 involves the condensation of (S)-2-amino-3-bromo-propanoic acid with glycidol, followed by reduction of the resulting epoxide with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization. The yield of L-AP4 is typically around 30% and the compound is stable under normal laboratory conditions.
Aplicaciones Científicas De Investigación
L-AP4 has been extensively used in scientific research to investigate the physiological and pathophysiological roles of (S)-2-Amino-2-[(S)-oxiranyl]propanoic acid in the central nervous system. It has been shown to modulate synaptic transmission, neuronal excitability, and plasticity in various brain regions, including the hippocampus, cerebellum, and striatum. L-AP4 has also been used to study the involvement of (S)-2-Amino-2-[(S)-oxiranyl]propanoic acid in pain processing, anxiety, depression, drug addiction, and neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propiedades
Número CAS |
166318-69-0 |
|---|---|
Nombre del producto |
(S)-2-Amino-2-[(S)-oxiranyl]propanoic acid |
Fórmula molecular |
C5H9NO3 |
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-[(2S)-oxiran-2-yl]propanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-5(6,4(7)8)3-2-9-3/h3H,2,6H2,1H3,(H,7,8)/t3-,5+/m1/s1 |
Clave InChI |
VAUNZEJFKMRTCC-WUJLRWPWSA-N |
SMILES isomérico |
C[C@]([C@H]1CO1)(C(=O)O)N |
SMILES |
CC(C1CO1)(C(=O)O)N |
SMILES canónico |
CC(C1CO1)(C(=O)O)N |
Sinónimos |
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine](/img/structure/B71685.png)


![2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B71691.png)
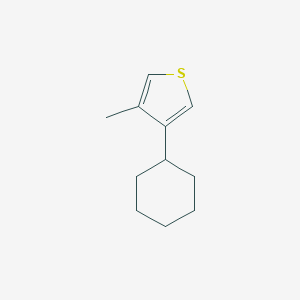
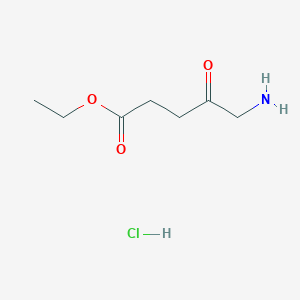
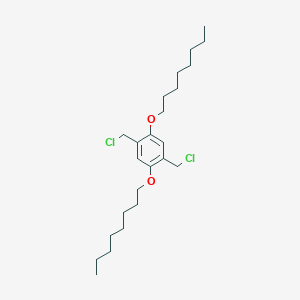
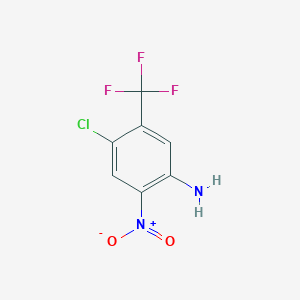
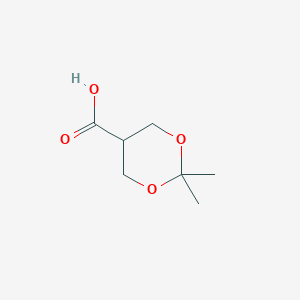
![1-[3-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B71702.png)
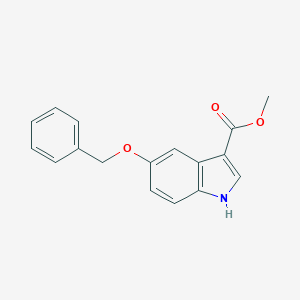

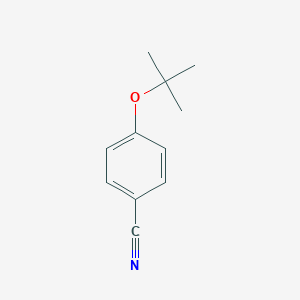
![7-Ethoxy-5H-benzo[7]annulen-5-one](/img/structure/B71710.png)